1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea
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Overview
Description
1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea is a synthetic organic compound with the molecular formula C11H14ClN3O2. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a dimethylamino group attached to a urea backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea involves several steps. One common method includes the reaction of 4-chlorophenylmethanol with dimethylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with isocyanate to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions.
Chemical Reactions Analysis
1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea can be compared with other similar compounds, such as:
1-[(4-bromophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
1-[(4-fluorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea: The presence of a fluorine atom can lead to different chemical and biological properties.
1-[(4-methylphenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea: The methyl group can influence the compound’s stability and reactivity.
Properties
IUPAC Name |
(3E)-1-[(4-chlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-15(2)8-13-11(16)14-17-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H,14,16)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHTVPZVUJVDLA-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=O)NOCC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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